molecular formula C18H17ClN4O B2540360 N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide CAS No. 2380189-45-5

N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide

Cat. No. B2540360
CAS RN: 2380189-45-5
M. Wt: 340.81
InChI Key: VOYTYZJEHLKCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as CPI-1205, is a small molecule inhibitor that targets the histone methyltransferase EZH2. EZH2 is a protein that plays a key role in epigenetic regulation and is frequently overexpressed in cancer cells. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment.

Mechanism of Action

N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide works by inhibiting the activity of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). PRC2 plays a role in epigenetic regulation by adding methyl groups to histones, which can lead to the repression of gene expression. Overexpression of EZH2 has been observed in many types of cancer, and inhibition of EZH2 with this compound can lead to the re-expression of tumor suppressor genes and the induction of cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce the growth of cancer stem cells, which are thought to play a role in cancer recurrence and resistance to treatment. This compound has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide is that it has shown promising results in preclinical studies, suggesting that it could be an effective cancer treatment. Another advantage is that this compound has been shown to be effective in combination with other cancer treatments, which could increase its therapeutic potential. However, one limitation of this compound is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.

Future Directions

There are several future directions for research on N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide. One area of interest is the development of biomarkers that could predict which patients are most likely to benefit from treatment with this compound. Another area of interest is the development of combination therapies that could enhance the effectiveness of this compound. Finally, there is interest in exploring the potential of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.

Synthesis Methods

The synthesis of N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide involves several steps, starting with the reaction of 2-methylbenzimidazole with 2-chlorobenzoyl chloride to form 2-chloro-N-(2-methylbenzimidazol-1-yl)benzamide. This intermediate is then reacted with azetidine-1-carboxylic acid to form this compound. The synthesis of this compound has been described in detail in scientific literature.

Scientific Research Applications

N-(2-Chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide has been the subject of several preclinical studies, which have shown that it can inhibit the growth of cancer cells and induce cell death. In particular, this compound has shown promise in the treatment of lymphoma, leukemia, and solid tumors such as prostate and bladder cancer. This compound has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

N-(2-chlorophenyl)-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-12-20-16-8-4-5-9-17(16)23(12)13-10-22(11-13)18(24)21-15-7-3-2-6-14(15)19/h2-9,13H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYTYZJEHLKCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.